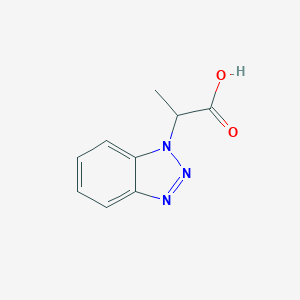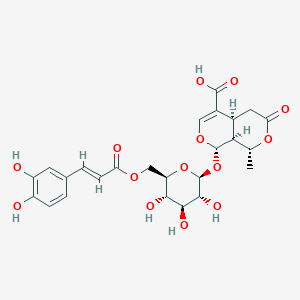
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the bonds in the steroid rings is broken. This compound is structurally related to vitamin D, which plays a crucial role in calcium homeostasis and bone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol typically involves the photochemical conversion of provitamin D3 (7-dehydrocholesterol) to previtamin D3, followed by thermal isomerization to vitamin D3. The process can be summarized as follows:
Photochemical Conversion: Provitamin D3 is exposed to UV light, resulting in the cleavage of the B-ring to form previtamin D3.
Thermal Isomerization: Previtamin D3 undergoes a [1,7]-sigmatropic hydrogen shift to form vitamin D3.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Extraction of Provitamin D3: Provitamin D3 is extracted from natural sources such as lanolin or fish liver oil.
UV Irradiation: The extracted provitamin D3 is irradiated with UV light to produce previtamin D3.
Thermal Isomerization: The previtamin D3 is then thermally isomerized to produce vitamin D3.
Chemical Reactions Analysis
Types of Reactions
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.
Scientific Research Applications
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other secosteroids and vitamin D analogs.
Biology: It is studied for its role in calcium homeostasis and bone metabolism.
Medicine: It is used in the treatment of conditions such as rickets, osteoporosis, and certain skin disorders.
Industry: It is used in the fortification of foods and in the production of dietary supplements.
Mechanism of Action
The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.
Comparison with Similar Compounds
Similar Compounds
Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plant sources.
Vitamin D3 (Cholecalciferol): The natural form of vitamin D produced in the skin upon exposure to sunlight.
Calcitriol: The active form of vitamin D3, which exerts biological effects by binding to the VDR.
Uniqueness
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is unique due to its specific structure and its role as a precursor to the active form of vitamin D3. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest in scientific research.
Properties
CAS No. |
36149-00-5 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-DCHLRESJSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Key on ui other cas no. |
36149-00-5 |
Synonyms |
(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















